molecular formula C6H3BrCl2O2S B1524311 2-Bromo-5-chlorobenzenesulfonyl chloride CAS No. 1037299-72-1

2-Bromo-5-chlorobenzenesulfonyl chloride

Cat. No.: B1524311
CAS No.: 1037299-72-1
M. Wt: 289.96 g/mol
InChI Key: CVBKSMLXPDRKEO-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3BrCl2O2S . It has a molecular weight of 289.96 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrCl2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H . This indicates the positions of the bromine and chlorine atoms on the benzene ring, as well as the presence of a sulfonyl chloride group.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

2-Bromo-5-chlorobenzenesulfonyl chloride has been used in the synthesis of novel compounds with potential biological activities. For instance, a study demonstrated its role in synthesizing 5-bromo-2-chloropyrimidin-4-amine derivatives, which exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018). Additionally, it has been used in the synthesis of pyrimidine derivatives with in vitro antimicrobial activity (Mallikarjunaswamy et al., 2017).

Molecular Structure Studies

The molecular structure of related compounds like 2-chlorobenzenesulfonyl chloride has been explored using electron diffraction and quantum-chemical methods. This research provides insights into the structural parameters and conformations of these types of compounds, which are crucial for understanding their chemical behavior (Petrova et al., 2008).

Application in Arylation Reactions

This compound has also been involved in Pd-catalyzed desulfitative arylation reactions. Research indicates that bromobenzenesulfonyl chlorides can be effectively used as coupling partners in these reactions, leading to the production of arylated heteroarenes without cleavage of the C–Br bonds. This opens up possibilities for further transformations in organic synthesis (Skhiri et al., 2015).

Antiproliferative Activity in Cancer Research

In cancer research, compounds synthesized from benzenesulfonyl chloride showed antiproliferative activity against human cancer cell lines. This demonstrates the potential of these compounds in therapeutic applications for cancer treatment (Awad et al., 2015).

Photoreduction Studies

In the field of photochemistry, research has been conducted on the photoreduction of compounds like 4-bromonitrobenzene, which is closely related to this compound. Such studies are significant for understanding the photochemical behavior of brominated and chlorinated compounds (Wubbels et al., 1988).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

2-Bromo-5-chlorobenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfur atom is a good leaving group, making the sulfur atom susceptible to attack by nucleophiles such as amines, alcohols, and phenols . The resulting products are sulfonamides, sulfonic esters, and sulfonic acids respectively .

Biochemical Pathways

For instance, sulfonamides are known to inhibit bacterial enzymes, thereby disrupting bacterial growth .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the nature of the nucleophile it reacts with. For instance, when it reacts with amines to form sulfonamides, it can potentially inhibit certain bacterial enzymes, leading to antibacterial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the rate of its reaction with nucleophiles can be affected by the pH of the solution .

Properties

IUPAC Name

2-bromo-5-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBKSMLXPDRKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037299-72-1
Record name 2-bromo-5-chlorobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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